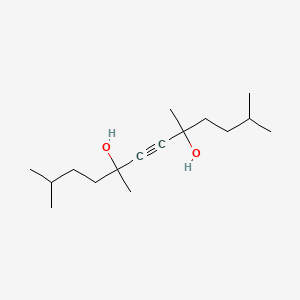

2,5,8,11-Tetramethyldodec-6-yne-5,8-diol

Description

Structural Classification and Significance within Acetylenic Diol Chemistry

2,5,8,11-Tetramethyldodec-6-yne-5,8-diol is structurally classified as a symmetrical, branched-chain acetylenic diol. Its molecular architecture is distinguished by a central carbon-carbon triple bond (an alkyne group), which forms a rigid, hydrophobic core. Flanking this alkyne are two tertiary hydroxyl (-OH) groups, which serve as the hydrophilic (water-attracting) centers of the molecule. The remainder of the structure consists of a C12 backbone with four methyl groups, contributing to its hydrophobic (water-repelling) character.

A key aspect of its classification is its designation as a Gemini surfactant. venus-goa.usulprospector.comresearchgate.net This term describes a surfactant molecule containing at least two hydrophilic head groups and two hydrophobic tail groups connected by a rigid or flexible spacer at or near the heads. venus-goa.usresearchgate.net In this case, the central dodecyne structure acts as the spacer connecting the two hydrophilic-hydrophobic moieties. This Gemini structure is highly significant as it enhances surface activity, making the molecule more efficient at reducing surface tension compared to conventional surfactants with a single hydrophilic and hydrophobic group. researchgate.net The presence of the acetylene (B1199291) bond and the branched structure also imparts unique performance characteristics, such as the ability to reduce dynamic surface tension effectively and provide foam control, which are crucial in high-speed applications like printing, coating, and agrochemical formulations. nvchemical.comresearchgate.netgoogle.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 68227-33-8 | vupas.skhaihangchem.com |

| Molecular Formula | C₁₆H₃₀O₂ | vupas.skhaihangchem.com |

| Molecular Weight | 254.41 g/mol | biosynth.comhaihangchem.com |

| Appearance | White waxy solid to light orange/yellow crystals | surfadiols.comvupas.skhaihangchem.com |

| Boiling Point | 269 - 286 °C | biosynth.comvupas.sklookchem.com |

| Melting Point | 59.5 °C | surfadiols.comvupas.sk |

| Flash Point | ~101 °C | biosynth.comlookchem.com |

| Density | 0.935 g/cm³ | lookchem.com |

| Water Solubility | 92.9 mg/L at 20 °C | lookchem.com |

Historical Context of Research on Multifunctional Dodecyne Systems

Research and application of acetylenic diols as performance additives date back several decades. google.com The development of these molecules was driven by the need for surfactants that could overcome the limitations of traditional agents, particularly in dynamic industrial processes. Early research recognized that the unique structure of acetylenic diols provided an exceptional balance of equilibrium and dynamic surface tension reduction with minimal negative side effects like excessive foaming. google.com

Multifunctional dodecyne systems, such as this compound, represent an evolution from simpler acetylenic compounds like 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) (TMDD). venus-goa.usacs.org The focus of research has been on synthesizing molecules with tailored properties by modifying the hydrophobic backbone and the hydrophilic groups. nvchemical.com A common modification is ethoxylation—the addition of ethylene (B1197577) oxide units to the hydroxyl groups—to enhance water solubility and adjust the hydrophilic-lipophilic balance (HLB). nvchemical.com This allows for the creation of a series of surfactants with a spectrum of properties suitable for diverse formulations. nvchemical.com

The alkyne unit itself is a versatile building block in organic synthesis, and its incorporation into complex molecules remains an active area of research. nih.govacs.org The ongoing exploration of alkyne-based chemistry is expanding the application of these multifunctional systems beyond surfactants into areas like advanced polymers, materials science, and chemical sensing. mdpi.comresearchgate.net The continued study of compounds like this compound underscores the enduring relevance of dodecyne systems in developing innovative chemical technologies.

| Finding/Application Area | Description | Reference |

|---|---|---|

| Dynamic Surface Tension Reduction | The Gemini structure is highly efficient at reducing surface tension under dynamic conditions, preventing defects in high-speed applications like coatings and inks. | researchgate.netgoogle.com |

| Wetting and Defoaming | Widely used as a wetting agent to ensure even spreading on substrates and as a molecular defoamer to control foam. | nvchemical.comresearchgate.net |

| Industrial Formulations | Used in waterborne coatings, adhesives, metalworking fluids, and agricultural chemicals. | nvchemical.comacs.org |

| Structural Modification (Ethoxylation) | Adding ethoxylate groups increases water solubility, allowing for the creation of surfactants with a range of properties for different systems. | nvchemical.com |

| Advanced Materials | Potential application as a structurally modifiable component in perovskite materials for solar cells and batteries. | biosynth.comchemicalbook.com |

| Inert Ingredient in Pesticides | Approved as an inert ingredient (surfactant) in pesticide formulations applied to crops. | federalregister.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11-tetramethyldodec-6-yne-5,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-13(2)7-9-15(5,17)11-12-16(6,18)10-8-14(3)4/h13-14,17-18H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRRUYIZUBAQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C#CC(C)(CCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052402 | |

| Record name | 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid | |

| Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68227-33-8 | |

| Record name | DF 110D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68227-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11-tetramethyldodec-6-yne-5,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5,8,11 Tetramethyldodec 6 Yne 5,8 Diol

Precursor-Based Synthetic Routes to the Core Dodecyne Scaffold

The construction of the 12-carbon backbone of 2,5,8,11-tetramethyldodec-6-yne-5,8-diol with its central alkyne functionality relies on the formation of carbon-carbon bonds between acetylene (B1199291) and appropriate ketone precursors.

The reaction mechanism proceeds in a stepwise manner. Initially, a strong base deprotonates acetylene to form an acetylide anion. This highly nucleophilic acetylide then attacks the electrophilic carbonyl carbon of a methyl isoamyl ketone molecule, forming an intermediate alkoxide. This is followed by protonation to yield the corresponding ethinyl carbinol. The process is then repeated on the other side of the acetylene molecule with a second molecule of methyl isoamyl ketone to form the final diol product.

A general representation of this synthetic approach is as follows:

2 * (CH₃)₂CHCH₂CH₂COCH₃ + HC≡CH --(Base)--> (CH₃)₂CHCH₂CH₂C(OH)(CH₃)C≡CC(OH)(CH₃)CH₂CH₂CH(CH₃)₂

This reaction is a classic example of the Favorskii reaction for the synthesis of acetylenic glycols.

Optimization of Reaction Conditions and Catalytic Systems in Parent Diol Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the catalytic system employed. A significant challenge in this synthesis is the potential for side reactions, most notably the aldol-crotonic condensation of the ketone precursor under basic conditions.

Key parameters that are typically optimized include the choice of base, solvent, temperature, and pressure. Strong bases such as alkali metal hydroxides (e.g., potassium hydroxide) or alkali metal amides (e.g., sodium amide) are required to generate the acetylide anion. The reaction is often carried out in a solvent that can facilitate the reaction while minimizing side products. Liquid ammonia (B1221849) is a common solvent for such reactions as it is a good solvent for acetylene and the alkali metal acetylides.

To improve yields and selectivity, a two-step approach is often favored. In the first step, one equivalent of the ketone reacts with an excess of acetylene to form the intermediate acetylenic alcohol, 3,6-dimethyl-1-heptyn-3-ol. This intermediate is then isolated and subsequently reacted with a second equivalent of methyl isoamyl ketone to yield the desired diol. This method can afford higher yields by reducing the self-condensation of the ketone.

The table below illustrates a hypothetical optimization of reaction conditions for the synthesis, based on typical parameters for Favorskii reactions.

Table 1: Illustrative Optimization of Reaction Conditions for Diol Synthesis

| Entry | Base | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | KOH | Diethyl Ether | 0-5 | 1 | 8 | 45 |

| 2 | NaNH₂ | Liquid NH₃ | -33 | 1 | 6 | 70 |

| 3 | KOH/DMSO | DMSO | 20-25 | 1 | 5 | 65 |

| 4 | LiNH₂ | THF | 0-10 | 5 | 4 | 75 |

Note: The data in this table is illustrative of typical conditions and yields for the synthesis of acetylenic diols and may not represent actual experimental results for this compound.

Catalytic systems often involve a superbasic medium, such as KOH in dimethyl sulfoxide (B87167) (DMSO), which can enhance the rate and efficiency of the reaction, sometimes allowing for the use of atmospheric pressure acetylene.

Advanced Purification Techniques for High Purity this compound

Obtaining high-purity this compound from the crude reaction mixture requires effective purification techniques to remove unreacted starting materials, the intermediate acetylenic alcohol, and by-products from side reactions.

Due to the relatively non-polar nature and high boiling point of the diol, a combination of purification methods is often employed.

Fractional Distillation under Reduced Pressure: This is a primary method for separating the desired diol from lower-boiling impurities such as the unreacted ketone and the intermediate alcohol. The high molecular weight of the diol necessitates the use of a vacuum to prevent decomposition at high temperatures.

Recrystallization: If the diol is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. The choice of solvent is critical; an ideal solvent would dissolve the diol well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble. A mixture of a polar and a non-polar solvent is often used to achieve the desired solubility profile.

Column Chromatography: For laboratory-scale purification or for removing impurities with similar boiling points, column chromatography is a valuable technique. Silica gel is a common stationary phase, and a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate) can be used to elute the components. The diol, being more polar than hydrocarbon by-products but less polar than some other potential impurities, can be effectively isolated.

The table below summarizes the applicability of these purification techniques.

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Advantages | Disadvantages |

|---|---|---|---|

| Fractional Distillation | Difference in boiling points | Scalable, effective for volatile impurities | Requires high vacuum for high-boiling compounds, potential for thermal degradation |

| Recrystallization | Difference in solubility | Can yield very high purity, cost-effective | Only applicable to solids, requires suitable solvent system, can have lower recovery |

| Column Chromatography | Differential adsorption to a stationary phase | High resolution for complex mixtures | Less scalable for large quantities, requires significant solvent volumes |

The selection of the most appropriate purification strategy depends on the scale of the synthesis and the desired final purity of the this compound.

Chemical Reactivity and Derivatization Strategies of 2,5,8,11 Tetramethyldodec 6 Yne 5,8 Diol

Hydroxyl Group Transformations: Alkoxylation and Beyond

The tertiary hydroxyl groups of 2,5,8,11-tetramethyldodec-6-yne-5,8-diol are the primary sites for derivatization, most notably through alkoxylation reactions. These transformations are crucial for enhancing the water solubility and modifying the surfactant properties of the parent molecule. The addition of ethylene (B1197577) oxide (ethoxylation) is a common industrial practice to produce nonionic surfactants.

The formation of ethylene oxide adducts of this compound proceeds via a nucleophilic addition mechanism. In this reaction, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a new ether linkage, with a terminal hydroxyl group that can further react with another ethylene oxide molecule. This process can be repeated to form a polyoxyethylene chain.

The reaction can be catalyzed by either acids or bases. Under basic conditions, the hydroxyl group is deprotonated to form a more potent nucleophile, the alkoxide ion. This alkoxide then attacks the ethylene oxide ring. In acidic conditions, the oxygen of the ethylene oxide ring is protonated, which makes the ring more susceptible to nucleophilic attack by the alcohol.

Lewis acid catalysts, such as boron trifluoride (BF₃), play a significant role in the alkoxylation of this compound. google.comlibretexts.org BF₃ is particularly effective for the rapid preparation of derivatives, including those with larger quantities of alkylene oxides like propylene (B89431) oxide. google.comlibretexts.org The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid with the oxygen atom of the ethylene oxide ring. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the acetylenic diol.

The use of Lewis acid catalysts can influence the distribution of the resulting ethoxylated products. Acid-catalyzed ethoxylation often leads to a narrower molecular weight distribution of the ethoxylates compared to base-catalyzed processes. researchgate.netchemicalbook.com This can be advantageous in producing surfactants with more uniform properties. However, acid catalysis can also promote the formation of byproducts. researchgate.netchemicalbook.com

| Catalyst Type | Example | Effect on Ethoxylation | Molecular Weight Distribution | Byproduct Formation |

|---|---|---|---|---|

| Lewis Acid | BF₃ | Allows for rapid preparation of derivatives. google.comlibretexts.org | Narrower distribution. researchgate.netchemicalbook.com | Can promote byproduct formation. researchgate.netchemicalbook.com |

| Trialkylamine | Trimethylamine | Allows for high selectivity in certain reactions. google.com | - | Less byproduct chemistry compared to strong bases. google.com |

| Strong Base | KOH | - | Wider distribution. researchgate.net | - |

Trialkylamines, such as trimethylamine, are also effective catalysts for the alkoxylation of this compound and its ethoxylated adducts. google.comlibretexts.org These catalysts are noted for allowing the preparation of specific derivatives, such as propylene oxide-capped adducts, with high selectivity and in an efficient one-pot process. google.comlibretexts.org The process using trialkylamine catalysts is often preferred because it can be carried out in a manner similar to the manufacturing of acetylenic diol ethoxylates with minimal byproduct formation. google.com

Process optimization for ethoxylation using trialkylamine catalysts generally involves controlling the reaction temperature and pressure. Suitable reaction temperatures are typically in the range of 40-150°C, with a preferred range of 50-120°C and a more specific range of 70-90°C being particularly favored for certain applications. libretexts.org The reaction is typically carried out by liquefying the acetylenic diol and then adding the catalyst with stirring. libretexts.org

The ether linkages in the ethoxylated derivatives of this compound can undergo hydrolysis under acidic or basic conditions, which would lead to the cleavage of the polyoxyethylene chains and the regeneration of the parent diol. The stability of these ether bonds is a critical factor in the application of the resulting surfactants. Generally, ether linkages are relatively stable, but their hydrolysis can be catalyzed by strong acids. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water. For tertiary ethers, the cleavage mechanism can proceed through an SN1 pathway. masterorganicchemistry.com

Alkyne Group Functionalization: Advanced Reactions and Modifications

The internal carbon-carbon triple bond in this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives with different properties.

The triple bond of this compound can undergo oxidative cleavage when treated with strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). google.comresearchgate.net This reaction breaks the triple bond completely, leading to the formation of two carboxylic acid molecules. google.comresearchgate.net

The ozonolysis of an internal alkyne initially forms an unstable ozonide intermediate, which is then worked up to yield the carboxylic acid products. google.com Similarly, reaction with hot, basic potassium permanganate followed by acidification will also cleave the triple bond to give two carboxylic acids. google.com Due to the symmetrical nature of this compound around the alkyne, oxidative cleavage would be expected to yield two molecules of the same carboxylic acid: 2,5-dimethyl-5-hydroxyhexanoic acid. The steric hindrance around the triple bond in this molecule may influence the reaction conditions required for efficient oxidative cleavage.

| Oxidizing Agent | Expected Product |

|---|---|

| Ozone (O₃), followed by workup | 2,5-dimethyl-5-hydroxyhexanoic acid |

| Potassium permanganate (KMnO₄), hot, basic | 2,5-dimethyl-5-hydroxyhexanoic acid |

Reductive Pathways of the Alkyne Moietyrsc.org

The internal alkyne bond in this compound is susceptible to reduction, offering pathways to the corresponding alkene or alkane structures. The stereochemical outcome of the reduction is highly dependent on the choice of reagents and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation of the alkyne can lead to either the cis-alkene or the fully saturated alkane.

Partial Reduction to cis-Alkenes: The use of a "poisoned" or deactivated palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), allows for the selective reduction of the alkyne to a cis-alkene. libretexts.org The catalyst's reduced activity prevents further reduction of the initially formed alkene. openochem.org The syn-addition of hydrogen to the catalyst surface results in the formation of (Z)-2,5,8,11-tetramethyldodec-6-ene-5,8-diol. youtube.com

Complete Reduction to Alkanes: For complete saturation of the triple bond to form 2,5,8,11-tetramethyldodecane-5,8-diol, more active catalysts are employed. openochem.org Common choices include platinum (Pt) or palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.org This reaction proceeds through an alkene intermediate which is subsequently reduced to the alkane. youtube.com

Chemical Reduction:

To obtain the trans-alkene, a dissolving metal reduction is typically employed.

Reduction to trans-Alkenes: The reaction of the alkyne with an alkali metal, most commonly sodium, in liquid ammonia (B1221849) at low temperatures results in the formation of the trans or (E)-alkene. masterorganicchemistry.com This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is dictated by the greater stability of the trans-vinylic radical intermediate. libretexts.org This method provides a complementary approach to the catalytic hydrogenation for accessing the other geometric isomer of the alkene.

The following table summarizes the primary reductive pathways for the alkyne moiety of this compound.

| Product | Reagents and Conditions | Stereochemistry of Hydrogen Addition |

| (Z)-2,5,8,11-Tetramethyldodec-6-ene-5,8-diol | H₂, Lindlar's Catalyst | Syn-addition |

| (E)-2,5,8,11-Tetramethyldodec-6-ene-5,8-diol | Na, liquid NH₃ | Anti-addition |

| 2,5,8,11-Tetramethyldodecane-5,8-diol | H₂, PtO₂ or Pd/C | Syn-addition (alkyne to alkene), followed by further addition |

Formation of Complex Molecular Architectures and Block Copolymers from the Diol Scaffoldnih.gov

The presence of two hydroxyl groups allows this compound to function as a difunctional monomer in various polymerization reactions. This enables its incorporation into larger, more complex molecular architectures, including block copolymers. The bulky tetramethyl substituents adjacent to the hydroxyl groups can influence the reactivity and the properties of the resulting polymers.

Condensation Polymerization:

This diol can be used as a monomer in condensation polymerization to form polyesters and polyethers.

Polyesters: By reacting with a dicarboxylic acid or its derivative (such as a diacyl chloride or diester), this compound can form a polyester (B1180765). libretexts.org The reaction proceeds through the formation of ester linkages with the elimination of a small molecule, such as water or HCl. chemguide.uk The resulting polyester will have the acetylenic diol unit as a repeating component of its backbone.

Polyethers: The diol can also undergo self-condensation or react with other diols under acidic conditions to form polyethers, though this is generally a less common method for this type of diol. umons.ac.be

Addition Polymerization:

The diol is a key component in the synthesis of polyurethanes, where it acts as a chain extender.

Polyurethanes: In the formation of polyurethanes, a diisocyanate is reacted with a polyol. utm.my this compound can be incorporated as a chain extender to modify the properties of the resulting polymer. d-nb.info The diol reacts with the isocyanate groups to form urethane (B1682113) linkages, contributing to the hard segment of the polyurethane. youtube.com

Block Copolymers:

The difunctional nature of this compound makes it a candidate for the synthesis of block copolymers. By controlling the polymerization sequence, blocks of a polymer containing this diol can be linked to blocks of another polymer with different properties. For instance, a polyester or polyurethane synthesized using this diol could be subsequently linked to a different polymer chain to create a block copolymer with distinct segments.

The table below outlines the potential use of this compound in the formation of various polymer architectures.

| Polymer Type | Co-reactant(s) | Linkage Formed | Role of the Diol |

| Polyester | Dicarboxylic acid or diacyl chloride | Ester | Monomer |

| Polyurethane | Diisocyanate, Polyol | Urethane | Chain Extender |

| Polyether | Self-condensation or with another diol | Ether | Monomer |

Spectroscopic and Advanced Analytical Characterization of 2,5,8,11 Tetramethyldodec 6 Yne 5,8 Diol and Its Derived Structures

Vibrational Spectroscopy for Structural Elucidation (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 2,5,8,11-tetramethyldodec-6-yne-5,8-diol is distinguished by characteristic absorption bands corresponding to its hydroxyl (O-H), carbon-carbon triple (C≡C), and alkyl (C-H) groups. researchgate.net

Key vibrational modes for this compound include:

O-H Stretching: The presence of two hydroxyl groups gives rise to a strong and characteristically broad absorption band in the region of 3200-3500 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between the alcohol moieties of adjacent molecules. orgchemboulder.comlibretexts.org

C-H Stretching: The aliphatic isobutyl and methyl groups produce strong absorption peaks in the 2850-3000 cm⁻¹ region.

C≡C Stretching: The internal alkyne group is expected to show an absorption band in the 2100-2260 cm⁻¹ range. libretexts.orgorgchemboulder.com However, for a symmetrically or near-symmetrically substituted internal alkyne like this compound, the change in dipole moment during the stretching vibration is minimal. Consequently, this peak is typically very weak and may sometimes be absent altogether. libretexts.orglibretexts.orgquimicaorganica.org

C-O Stretching: The stretching vibration of the C-O bond in tertiary alcohols results in an intense band. For tertiary alcohols, this peak is typically observed in the 1150-1210 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.com

The following table summarizes the expected characteristic FTIR absorption bands for the primary functional groups within the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | Tertiary Alcohol (R₃C-OH) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 | Strong |

| C≡C Stretch | Internal Alkyne (R-C≡C-R) | 2100 - 2260 | Weak to Absent |

| C-O Stretch | Tertiary Alcohol (R₃C-O) | 1150 - 1210 | Strong |

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise carbon and hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each nucleus can be mapped, revealing details about connectivity and stereochemistry.

For this compound, the symmetry of the molecule simplifies the expected spectra. The signals from the protons and carbons on one side of the central alkyne bond are chemically equivalent to those on the other side.

¹H NMR: The proton NMR spectrum would feature distinct signals for the hydroxyl protons and the various protons of the isobutyl groups.

The hydroxyl (-OH) protons would appear as a singlet, with a chemical shift that can vary (typically 1.0-5.0 ppm) depending on concentration and solvent due to hydrogen bonding. libretexts.org

The protons of the isobutyl groups (-CH₂-CH(CH₃)₂) would give rise to more complex signals, including a doublet for the terminal methyl groups, a multiplet for the methine proton, and a multiplet for the methylene (B1212753) protons adjacent to the carbinol carbon.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom.

The sp-hybridized carbons of the alkyne (C≡C) would resonate in the 65-90 ppm range.

The tertiary carbinol carbons (C-OH) would appear further downfield, typically between 65-80 ppm.

The various aliphatic carbons of the isobutyl groups would be observed in the upfield region of the spectrum (10-60 ppm).

Conformational Analysis: Due to the free rotation around its single bonds, this compound is a flexible molecule that can adopt numerous conformations in solution. NMR spectroscopy, particularly through the measurement of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments, is a primary method for studying the conformational preferences of such acyclic systems. rsc.orgamanote.comoup.comnih.gov By analyzing these parameters, researchers can deduce the average dihedral angles between adjacent protons and the spatial proximity of different groups, providing insight into the most stable conformations the molecule adopts.

The table below outlines the predicted chemical shift ranges for the distinct nuclei in the molecule.

| Nucleus Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl | -OH | 1.0 - 5.0 (variable) | - |

| Aliphatic | -C H(CH₃)₂ | Multiplet | ~24-26 |

| Aliphatic | -CH(C H₃)₂ | Doublet | ~22-25 |

| Aliphatic | -C H₂- | Multiplet | ~50-55 |

| Carbinol | -C (OH)- | - | ~65-80 |

| Alkyne | -C ≡C - | - | ~65-90 |

Advanced Applications and Emerging Research Horizons of 2,5,8,11 Tetramethyldodec 6 Yne 5,8 Diol and Its Derivatives

Role as a Molecular Scaffold in Novel Material Synthesis

The potential for 2,5,8,11-tetramethyldodec-6-yne-5,8-diol to serve as a foundational component in the synthesis of new materials is an area of scientific inquiry. Its rigid acetylenic core and reactive hydroxyl groups offer possibilities for building larger, functional molecules.

While some sources suggest that this compound has potential for use in perovskite materials for solar cells or batteries due to its optical properties and capacity for structural modification, there is a lack of specific, publicly available scientific literature or research data detailing its successful application as a molecular scaffold in the development of perovskite materials for energy applications. chemicalbook.com

Currently, there is no available scientific research or patent literature that describes the integration of this compound into carbon-containing electrode formulations, such as graphene composites.

Functional Contributions in Multicomponent Chemical Systems

The utility of this compound is more clearly defined in its role as a performance-enhancing additive in various multicomponent chemical systems, where its surface-active properties are paramount.

This compound is recognized as a non-ionic surfactant and an effective wetting agent, particularly in water-based systems. tradekey.com Its primary function is to reduce the surface tension of liquids, which is a critical factor in coatings, inks, and adhesives. chemicalbook.com This compound's ability to provide excellent wetting with low bubble formation makes it a valuable component in formulations designed for high-speed applications. tradekey.com

An ethoxylated derivative, 2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate, is also utilized as a surfactant in various industrial formulations, noted for its emulsification properties.

Table 1: Properties of this compound as a Surfactant

| Property | Description |

|---|---|

| Surfactant Type | Non-ionic |

| Primary Function | Reduction of dynamic and static surface tension |

| Key Benefit | Excellent wetting with low bubble performance tradekey.com |

| Primary Applications | Water-based coatings, inks, silicon wafer processing tradekey.com |

Foam control is a critical aspect of many industrial processes, and this compound functions as a molecular defoamer. made-in-china.com It is particularly effective against micro-foam and is presented as a non-silicone alternative, which can help avoid issues such as cratering and poor recoatability in coatings. surfadiols.com This compound is known to control foam that can be introduced by other surfactants in a formulation. made-in-china.com

Table 2: Characteristics of this compound as a Defoamer

| Characteristic | Description |

|---|---|

| Defoamer Type | Non-ionic, non-silicone molecular defoamer surfadiols.com |

| Key Feature | Effective against micro-foam made-in-china.com |

| Advantage | Avoids incompatibility issues sometimes associated with silicone- and oil-based defoamers made-in-china.com |

| Synergy | Can synergize with other surfactants in sulfate (B86663) solutions chemicalbook.com |

The phrase "can be used as printing apparatus" appears in some chemical databases, which more accurately refers to the compound's application within the consumable materials of printing systems, rather than the hardware itself. chemicalbook.com Specifically, this compound and its ethoxylated derivatives are used as additives in water-based printing ink formulations, including inkjet inks. google.com

In these applications, it functions as a wetting agent to control surface tension. tradekey.com This is crucial for ensuring that the ink properly wets the printing substrate, leading to improved image quality and avoiding defects. A patent for an inkjet ink formulation includes an ethoxylated derivative of this compound as a surfactant to adjust the ink's surface tension to a value lower than that of the print medium, thereby improving print quality at high speeds. google.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Intermediary Role in Complex Organic Synthesis, Including Pharmaceutical Building Blocks

The unique structural characteristics of this compound, featuring a central alkyne bond flanked by two tertiary alcohol groups, position it as a versatile intermediate in complex organic synthesis. While its primary commercial applications are in the realm of surfactants and defoamers, its potential as a precursor for pharmaceutical building blocks is an area of growing interest. The reactivity of the acetylenic bond and the two hydroxyl groups allows for a variety of chemical transformations, paving the way for the synthesis of novel and intricate molecular architectures.

The core value of this compound in organic synthesis lies in its capacity to be transformed into a range of derivatives. The alkyne moiety can undergo various reactions such as hydrogenation, hydration, and cycloaddition, while the diol functional groups can be subjected to oxidation, esterification, and etherification. These transformations can lead to the formation of diverse scaffolds that are of interest in medicinal chemistry.

Although specific, publicly available research detailing the direct use of this compound in the synthesis of named pharmaceutical compounds is limited, the broader class of acetylenic diols is recognized for its utility in constructing complex molecules. These compounds can serve as precursors to substituted furans, pyrroles, and other heterocyclic systems that form the core of many bioactive molecules. The symmetrical nature of this compound also allows for the synthesis of molecules with a C2 axis of symmetry, a structural feature present in some pharmacologically active compounds.

The general synthetic utility of acetylenic diols is well-documented in chemical literature. For instance, the Meyer-Schuster rearrangement of propargyl alcohols, a reaction class to which the hydroxyl groups of this compound could potentially be subjected under acidic conditions, can lead to the formation of α,β-unsaturated ketones. These ketones are valuable intermediates in various synthetic pathways. Furthermore, the internal alkyne can participate in metal-catalyzed reactions to form complex carbocyclic and heterocyclic systems.

While detailed research findings on the direct application of this compound as a pharmaceutical building block are not extensively published, its potential can be inferred from the established chemistry of acetylenic diols. The following table outlines hypothetical, yet chemically plausible, transformations that could be employed to convert this compound into valuable pharmaceutical intermediates.

Table 1: Plausible Synthetic Transformations of this compound for Pharmaceutical Intermediate Synthesis

| Transformation Reaction | Potential Product Class | Significance as Pharmaceutical Building Block |

|---|---|---|

| Catalytic Hydrogenation | Saturated Diols | Precursors to various chiral compounds and polymers. |

| Oxidation of Diol | Diketones | Versatile intermediates for the synthesis of heterocycles. |

| Acid-catalyzed Cyclization | Furan Derivatives | Furan rings are present in numerous bioactive compounds. |

| Pauson-Khand Reaction | Bicyclic Enones | Core structures in various natural products and synthetic drugs. |

| Sonogashira Coupling | Aryl-substituted Alkynes | Important reaction for the synthesis of complex aromatic compounds. |

It is important to note that the steric hindrance around the tertiary alcohols in this compound might influence the feasibility and reaction conditions for some of these transformations. Further research is required to fully explore and document the synthetic utility of this specific compound in the context of pharmaceutical development. The exploration of its reactivity could unveil novel synthetic routes to valuable pharmaceutical building blocks, thereby expanding its application beyond its current industrial uses.

Theoretical and Computational Investigations of 2,5,8,11 Tetramethyldodec 6 Yne 5,8 Diol

Molecular Modeling and Conformational Analysis

The central acetylenic bond imposes a linear and rigid geometry on the C5-C8 segment of the carbon backbone. However, the flanking isobutyl groups and the hydroxyl moieties introduce significant conformational flexibility. Molecular mechanics force fields and quantum mechanical methods can be used to identify low-energy conformers and to understand the energetic barriers between them.

A representative, albeit simplified, conformational analysis of a related diol might yield data such as the following, illustrating the relative energies of different conformers.

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Key Feature |

| A | 60° (gauche) | 0.0 | Potential for intramolecular H-bonding |

| B | 180° (anti) | 1.2 | Extended hydroxyl groups |

| C | -60° (gauche) | 0.0 | Potential for intramolecular H-bonding |

Note: This table is illustrative and based on general principles of conformational analysis for diols; specific values for 2,5,8,11-tetramethyldodec-6-yne-5,8-diol would require dedicated computational studies.

Quantum Chemical Studies of Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.

The electronic structure of the acetylenic triple bond is a key feature. While typically linear, any strain or bending of this bond, which could occur in constrained environments, can significantly enhance its reactivity. nih.govrsc.orgvub.bebohrium.com DFT calculations can quantify the energetic cost of such distortions and predict how they affect the molecule's susceptibility to nucleophilic or electrophilic attack. nih.govrsc.orgvub.bebohrium.com

The presence of two tertiary hydroxyl groups also significantly influences the molecule's electronic properties. The oxygen atoms are sites of high electron density, making them potential hydrogen bond donors and acceptors. The distribution of electrostatic potential on the molecular surface, often visualized through molecular electrostatic potential (MEP) maps, can highlight these reactive sites. The regions around the hydroxyl groups would show negative potential (red), indicating susceptibility to electrophilic attack, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue), indicating their acidic character.

Calculated electronic properties can provide quantitative measures of reactivity. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively.

| Property | Calculated Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (e.g., at the triple bond and oxygen atoms) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |

| Mulliken Charge on Oxygen | -0.7 e | Highlights the nucleophilic character of the hydroxyl groups |

Note: These values are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.

Prediction of Intermolecular Interactions in Solution and at Interfaces

As a nonionic surfactant, the behavior of this compound is dominated by its intermolecular interactions in solution and at interfaces, such as the air-water or oil-water interface. Molecular dynamics (MD) simulations are a powerful tool for studying these complex systems. rsc.orgnih.govacs.orgrsc.org

In aqueous solution, the hydrophobic isobutyl groups and the carbon backbone tend to avoid contact with water, leading to aggregation and adsorption at interfaces. The hydrophilic diol portion of the molecule, however, readily interacts with water through hydrogen bonding. This amphiphilic character drives the formation of micelles above a certain concentration and the orientation of the molecule at interfaces. nih.govacs.orgrsc.org

MD simulations can model the behavior of many molecules of this compound and water over time, providing insights into:

Adsorption at the Air-Water Interface: Simulations can show how individual surfactant molecules orient themselves at the surface, with the hydrophobic tails extending into the air and the hydrophilic diol headgroups anchored in the water phase. This arrangement is responsible for the reduction of surface tension. griffith.edu.auacs.org

Micelle Formation: At higher concentrations, simulations can capture the spontaneous self-assembly of surfactant molecules into spherical or other shaped micelles in the bulk solution. acs.orgrsc.org

Interactions with Other Molecules: The interaction of this surfactant with other species, such as polymers or other surfactants, can also be modeled to understand synergistic effects. researchgate.netacs.org

These simulations rely on force fields that describe the potential energy of the system as a function of atomic positions. The accuracy of these predictions is therefore highly dependent on the quality of the force field parameters. Quantum chemical calculations can be used to derive these parameters for novel molecules like this compound.

| Interaction Type | Description | Key Moieties Involved | Predicted Effect |

| Hydrophobic Effect | Entropically driven association of nonpolar groups in water. | Isobutyl groups, hydrocarbon backbone | Drives micellization and surface adsorption |

| Hydrogen Bonding | Strong directional interaction between hydroxyl groups and water. | -OH groups | Anchors the molecule at the interface and ensures water solubility |

| Van der Waals Forces | Non-specific attractive and repulsive forces between all atoms. | Entire molecule | Contributes to packing in micelles and adsorbed layers |

Future Research Trajectories and Unexplored Frontiers in 2,5,8,11 Tetramethyldodec 6 Yne 5,8 Diol Chemistry

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

Future research must prioritize the development of more sustainable and efficient synthetic pathways. Key areas of investigation should include:

Catalytic Innovations: Exploring novel catalytic systems that can improve the selectivity and efficiency of the carbon-carbon bond formation. This could involve heterogeneous catalysts to simplify separation and recycling, or biocatalytic routes that operate under mild, aqueous conditions.

Atom Economy: Designing synthesis strategies that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This could involve exploring alternative coupling reactions that offer higher atom economy than traditional methods.

Green Solvents and Reaction Conditions: Investigating the use of environmentally benign solvents, such as supercritical fluids or bio-based solvents, to replace volatile organic compounds (VOCs). Furthermore, optimizing reaction conditions to reduce energy consumption, for example, through microwave-assisted synthesis or continuous flow processes, represents a significant frontier.

Renewable Feedstocks: A long-term goal is to develop synthetic routes that utilize renewable starting materials derived from biomass, reducing the reliance on petrochemical feedstocks.

By focusing on these green chemistry principles, the production of 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol can become more economically viable and environmentally responsible, aligning with the growing demand for sustainable chemical manufacturing.

Tailoring Derivatization for Targeted Material Properties and Advanced Functions

The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization of its two hydroxyl groups is a powerful strategy to fine-tune its physicochemical properties and introduce new functionalities. The most explored modifications are alkoxylation, specifically ethoxylation and propoxylation, which enhance properties like water solubility. nvchemical.comgoogle.com

Future research in this area should aim to create a diverse library of derivatives with precisely controlled properties for specific applications.

Alkoxylation for Controlled Surfactant Properties: Grafting ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO) chains onto the diol backbone is a proven method to manipulate its hydrophilic-lipophilic balance (HLB). google.com While increasing the degree of ethoxylation generally improves water solubility, it can also impact surface tension reduction and foaming characteristics. nvchemical.com A systematic exploration of EO/PO block and random copolymers could yield surfactants with an optimal balance of wetting, defoaming, and dispersant properties for highly specialized formulations, such as digital printing inks or agricultural adjuvants.

| Derivative Type | Modification | Anticipated Property Change | Potential Application Focus |

| Ethoxylate | Addition of -(OCH₂CH₂)n- chains | Increased hydrophilicity and water solubility. nvchemical.com | Waterborne coatings, fountain solutions. |

| Propoxylate | Addition of -(OCH(CH₃)CH₂)n- chains | Increased hydrophobicity, improved oil solubility. | Oil-based formulations, demulsifiers. |

| EO/PO Block Copolymer | Addition of distinct EO and PO blocks | Fine-tuned HLB, unique interfacial behavior. | High-performance emulsifiers, dispersants. |

Functional Esterification and Etherification: Beyond alkoxylation, esterification or etherification with other functional groups could unlock entirely new capabilities. For example, introducing charged moieties (e.g., sulfates, phosphates, or quaternary ammonium (B1175870) salts) would transform the non-ionic surfactant into an anionic, cationic, or zwitterionic one, drastically altering its interfacial behavior and interaction with surfaces. Incorporating polymerizable groups like acrylates or methacrylates could allow the molecule to act as a reactive surfactant (surfmer), covalently bonding into a polymer matrix to provide permanent anti-fogging or anti-static properties.

Unexplored frontiers include:

Fluorinated Derivatives: Introducing perfluoroalkyl chains could create super-wetting agents capable of drastically lowering surface tension for applications in high-performance coatings and electronics manufacturing.

Siloxane Derivatives: Grafting siloxane moieties could enhance compatibility with silicone-based systems and improve surface slip and mar resistance in coatings.

Exploration of Novel Applications in Emerging Chemical Technologies

While this compound is an established performer in coatings and inks, its unique structure suggests potential in several emerging fields. nbinno.com Future research should actively explore these high-growth areas.

Advanced Materials for Energy: One of the most promising, yet underexplored, applications is in the field of energy materials. There is potential for this compound, and its derivatives, to be used as additives or structural components in perovskite materials for next-generation solar cells and batteries. chemicalbook.comchemicalbook.com Its function could be to act as a templating agent to control crystal growth, an interfacial modifier to improve charge transport, or a stabilizing agent to enhance the durability of perovskite films. The ability to structurally modify the molecule is a key advantage for this potential application. chemicalbook.comchemicalbook.com

Flow Assurance in the Oil & Gas Industry: Recent studies have shown that related acetylenic diols can act as powerful synergists for kinetic hydrate (B1144303) inhibitors (KHIs) used to prevent the formation of gas hydrates in deep-sea oil and gas pipelines. acs.org The specific molecular geometry of these diols appears to enhance the performance of KHI polymers. acs.org Investigating this compound and its derivatives for this purpose could lead to more efficient and cost-effective flow assurance solutions, a critical need in the energy sector.

Specialty Agrochemical Formulations: In agriculture, the efficiency of pesticides and herbicides is highly dependent on the wetting and spreading of the formulation on plant surfaces. The excellent dynamic surface tension reduction offered by acetylenic diols is advantageous here. nbinno.com Future work could focus on developing derivatives that not only act as superior wetting agents but also possess intrinsic biological activity or can improve the bioavailability of active ingredients, leading to more effective and environmentally friendly crop protection products.

By strategically pursuing these research trajectories—sustainable synthesis, tailored derivatization, and novel applications—the scientific and industrial value of this compound can be significantly expanded, paving the way for its use in the next generation of advanced materials and chemical technologies.

Q & A

Basic Research Questions

Q. What are the key structural and molecular features of 2,5,8,11-tetramethyldodec-6-yne-5,8-diol, and how do they influence its physicochemical properties?

- The compound has a molecular formula of C₁₆H₃₀O₂ (molecular weight: 254.41 g/mol) and features a central alkyne group flanked by two hydroxyl groups at positions 5 and 8, along with four methyl branches . The methyl groups enhance hydrophobicity, while the hydroxyl and alkyne moieties contribute to hydrogen bonding and reactivity. These structural attributes underpin its dual functionality as a surfactant (e.g., wetting and defoaming) and its solubility profile (e.g., low water solubility, requiring ethoxylation for aqueous applications) .

Q. What synthetic methodologies are commonly employed to produce this compound and its derivatives?

- The compound is synthesized via alkyne coupling reactions, often using methyl isoamyl ketone (MIAK) as a precursor for nonionic gemini surfactants. Ethoxylated derivatives (e.g., CAS 169117-72-0) are prepared by reacting the diol with ethylene oxide under controlled conditions to tailor hydrophile-lipophile balance (HLB) for specific applications . Patent US5650543 details a scalable process for producing ethoxylated variants with defoaming and wetting properties .

Q. How can researchers characterize the purity and stability of this compound in experimental settings?

- Key analytical methods include:

- Gas Chromatography (GC) : Purity ≥95.5% is typical, with detection of residual solvents or byproducts .

- Density measurements : 0.93–1.10 g/cm³ at 25°C, varying with ethoxylation degree .

- Spectroscopy : FT-IR confirms hydroxyl and alkyne functional groups, while NMR (¹H/¹³C) resolves methyl branching patterns .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the interfacial behavior of this compound in surfactant systems?

- Langmuir trough experiments quantify surface pressure-area isotherms to model monolayer formation. The compound’s methyl branches reduce critical micelle concentration (CMC), while ethoxylation enhances water compatibility .

- Dynamic light scattering (DLS) and tensiometry assess micelle size and interfacial tension, respectively. Contradictions in literature data (e.g., CMC variability) may arise from differences in ethoxylation degree or impurities .

Q. How do structural modifications (e.g., ethoxylation) alter the compound’s performance in waterborne coatings or semiconductor processing?

- Ethoxylation introduces polyoxyethylene chains, improving aqueous solubility and reducing foam persistence. For example:

- Dynol 604 (low ethoxylation): High defoaming efficiency in cutting fluids.

- Dynol 607 (higher ethoxylation): Superior wetting in inks and adhesives .

Q. What mechanistic insights explain the compound’s dual role as a wetting agent and defoamer?

- The hydrophobic alkyne and methyl groups destabilize foam lamellae via Marangoni effects, while hydroxyl/ethoxylate moieties reduce surface tension at solid-liquid interfaces. Competitive adsorption between the diol and foam-stabilizing agents (e.g., proteins) is studied via fluorescence quenching or ellipsometry .

Q. How can researchers resolve contradictions in reported toxicity or environmental impact data?

- Discrepancies may arise from:

- Analytical sensitivity : LC-MS/MS vs. ELISA for trace detection in environmental matrices.

- Degradation pathways : Aerobic vs. anaerobic conditions alter metabolite profiles (e.g., diol → ketone oxidation) .

- QSAR modeling predicts endocrine disruption potential, but in vitro assays (e.g., receptor binding) are needed for validation .

Methodological Challenges and Data Interpretation

Q. What strategies mitigate experimental artifacts when analyzing this compound in complex matrices (e.g., coatings or biological systems)?

- Matrix-matched calibration corrects for signal suppression/enhancement in LC-MS.

- Solid-phase extraction (SPE) with C18 columns isolates the diol from interfering surfactants .

- Artifacts from autoxidation (via alkyne reactivity) are minimized by storing samples under nitrogen .

Q. How do computational methods (e.g., MD simulations) enhance understanding of its interaction with polymers or nanoparticles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.